molecular formula C13H17BF3NO3 B2862592 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1415748-20-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B2862592
CAS No.: 1415748-20-7
M. Wt: 303.09
InChI Key: KDQFJVJPPCKHFX-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine: is a specialized chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a trifluoroethoxy group attached to a pyridine ring. It is often used in organic synthesis and various chemical reactions due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:

  • Boronic Acid Formation: : The starting material, 2-(2,2,2-trifluoroethoxy)pyridine, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium) and base (e.g., potassium carbonate).

  • Purification: : The reaction mixture is purified using techniques such as column chromatography or recrystallization to obtain the desired boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Cross-Coupling Reactions: : It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: : The boronic acid group can be oxidized or reduced under specific conditions.

  • Substitution Reactions: : The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Suzuki-Miyaura Cross-Coupling: : Palladium catalyst, base (e.g., potassium carbonate), and aryl halides.

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles such as amines or alcohols, and suitable solvents.

Major Products Formed

  • Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Oxidized or Reduced Derivatives: : Depending on the oxidation or reduction conditions.

  • Substituted Pyridines: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used in the synthesis of complex organic molecules and pharmaceutical intermediates.

  • Biology: : Employed in the development of bioconjugation techniques and labeling of biomolecules.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine exerts its effects involves its participation in cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds. The trifluoroethoxy group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine: is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives. This group enhances the compound's stability and reactivity, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-6-18-10(7-9)19-8-13(15,16)17/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQFJVJPPCKHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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